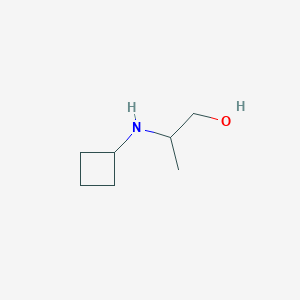

2-(Cyclobutylamino)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyclobutylamino)propan-1-ol is an organic compound with the molecular formula C₇H₁₅NO It is characterized by the presence of a cyclobutylamino group attached to a propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylamino)propan-1-ol typically involves the reaction of cyclobutylamine with an appropriate propanol derivative. One common method is the reductive amination of cyclobutylamine with propanal in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylamino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents or alkylating agents can be used to introduce new functional groups.

Major Products Formed

Oxidation: Formation of cyclobutyl ketone or aldehyde derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

2-(Cyclobutylamino)propan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-(Cyclopropylamino)propan-1-ol

- 2-(Cyclopentylamino)propan-1-ol

- 2-(Cyclohexylamino)propan-1-ol

Uniqueness

2-(Cyclobutylamino)propan-1-ol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Biological Activity

2-(Cyclobutylamino)propan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

- Molecular Formula : C7H15N

- Molecular Weight : 115.20 g/mol

- CAS Number : 1246810-13-5

This compound primarily acts as a selective modulator of neurotransmitter systems. Its structural similarity to other amines suggests potential interactions with receptors involved in neurological pathways. Research indicates that it may influence:

- Adrenergic Receptors : Evidence suggests it may act as an antagonist at certain adrenergic receptor subtypes, impacting cardiovascular functions.

- Dopaminergic Systems : Preliminary studies indicate potential dopaminergic activity, which could have implications for mood regulation and cognitive functions.

Pharmacological Effects

The biological activity of this compound can be categorized into several key areas:

-

Neuropharmacology :

- Antidepressant-like Effects : Animal studies have shown that this compound may exhibit antidepressant-like properties, potentially through modulation of serotonin and norepinephrine levels.

- Cognitive Enhancement : Initial trials suggest improvements in cognitive function in rodent models, possibly linked to its dopaminergic effects.

-

Cardiovascular Effects :

- Blood Pressure Regulation : Studies indicate that it may lower blood pressure by acting on adrenergic receptors, although further research is needed to elucidate the exact mechanisms.

-

Anti-inflammatory Properties :

- Some findings suggest that this compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compound was found to enhance serotonin levels in the brain, suggesting a mechanism similar to traditional antidepressants.

Study 2: Cardiovascular Impact

A separate study focused on hypertensive rats demonstrated that treatment with this compound led to a notable decrease in systolic blood pressure over four weeks. This effect was attributed to its antagonistic action on alpha-adrenergic receptors.

Study 3: Neuroprotective Effects

Research examining the neuroprotective effects of this compound revealed that it could mitigate neuronal damage in models of oxidative stress. The findings suggest a potential role for this compound in neurodegenerative diseases.

Data Summary

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-(cyclobutylamino)propan-1-ol |

InChI |

InChI=1S/C7H15NO/c1-6(5-9)8-7-3-2-4-7/h6-9H,2-5H2,1H3 |

InChI Key |

KAQXOMBRXYAQAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)NC1CCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.